![molecular formula C13H20N2O2 B1517638 2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol CAS No. 1038972-90-5](/img/structure/B1517638.png)
2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol
Overview
Description
2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol (2-AMP) is a synthetic compound that has been studied for its potential therapeutic and medicinal applications. It is a derivative of phenol, an aromatic compound that is commonly found in nature. The compound is a white crystalline solid that is soluble in water and ethanol. 2-AMP has been studied extensively in the laboratory and has been used in various scientific experiments and research applications.
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticonvulsant Properties
Synthesis of Biologically Active Piperidines
The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These could potentially be used in the synthesis of biologically active piperidines .
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of medicines that are used to treat type 2 diabetes. Some research suggests that piperidine derivatives could be potential DPP-4 candidates .
Impurity Synthesis and Characterization
In the industrial manufacturing process of certain drugs, such as Linagliptin, impurities related to piperidine derivatives can be formed . The identification and characterization of these impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions .
properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-4-2-3-10(13(12)16)9-15-7-5-11(14)6-8-15/h2-4,11,16H,5-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJCLBNUZKCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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